molecular formula C11H16N6O4 B12387349 8-(Methylamino)adenosine

8-(Methylamino)adenosine

Cat. No.: B12387349
M. Wt: 296.28 g/mol
InChI Key: ISWTXTWJONWIEN-HMEJCUHCSA-N
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Description

8-(Methylamino)adenosine is an adenosine analog, which means it is structurally similar to adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their roles as smooth muscle vasodilators and have been shown to inhibit cancer progression

Preparation Methods

The synthesis of 8-(Methylamino)adenosine involves several steps. One common method starts with adenosine-5-monophosphate, which is brominated with bromine in a sodium acetate buffer at pH 3.9. The resulting 8-bromo-adenosine-5-monophosphate is then methylaminated with methylamine in water and refluxed for 48 hours at 65°C. The product is then converted to its diphosphate analogue using the phosphoromorpholidate process and polymerized with the enzyme polynucleotide phosphorylase .

Chemical Reactions Analysis

8-(Methylamino)adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, methylamination of 8-bromo-adenosine-5-monophosphate results in this compound .

Scientific Research Applications

8-(Methylamino)adenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methylamino)adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the adenosine receptors A1, A2A, A2B, and A3 .

Comparison with Similar Compounds

8-(Methylamino)adenosine is unique among adenosine analogs due to its specific methylamino substitution at the 8-position. Similar compounds include:

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.

Properties

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1

InChI Key

ISWTXTWJONWIEN-HMEJCUHCSA-N

Isomeric SMILES

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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